molecular formula C8H6N2O3S2 B181250 7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 123419-85-2

7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B181250
CAS No.: 123419-85-2
M. Wt: 242.3 g/mol
InChI Key: RJXBPYSCJCYDPL-UHFFFAOYSA-N
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Description

7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a methylsulfanyl group at position 7, a ketone at position 5, and a carboxylic acid moiety at position 6 (Figure 1).

Properties

IUPAC Name

7-methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c1-14-5-4(7(12)13)6(11)10-2-3-15-8(10)9-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXBPYSCJCYDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N2C=CSC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

Chemical Structure and Properties

The molecular formula for this compound is C8H6N2O4SC_8H_6N_2O_4S. Its structure features a thiazole ring fused with a pyrimidine moiety, which is known to enhance biological activity in various compounds.

Anticancer Properties

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Compounds structurally related to this compound showed IC50 values ranging from 15.3 µM to 29.1 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound 10MCF-715.3
Compound 11MDA-MB45329.1

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been studied for their antimicrobial properties:

  • Compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often below 100 µg/mL .
MicroorganismMIC (µg/mL)
E. coli<100
S. aureus<100

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been documented in various studies:

  • Certain derivatives have shown to reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolo-pyrimidine derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammatory pathways.
  • Cell Cycle Arrest : Some studies have indicated that these compounds can induce G1-phase arrest in cancer cells, leading to reduced cell proliferation .
  • Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • In a study examining the effects on breast cancer cells, a derivative was found to significantly reduce cell viability and induce apoptosis through caspase activation.
  • Another study focused on its antibacterial properties demonstrated that a related compound effectively inhibited biofilm formation in E. coli, suggesting potential applications in treating infections resistant to conventional antibiotics.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their effectiveness against various bacterial strains. Notably:

  • Synthesis Method : A one-pot three-component reaction involving p-toluenesulfonic acid as a catalyst has been employed to create various derivatives of the compound. This method has shown efficiency in producing compounds with enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening

A study reported that several synthesized derivatives exhibited significant inhibition zones against tested microorganisms, with some compounds demonstrating higher activity than standard antibiotics. The results indicated:

  • Compound 9 : High activity against S. aureus.
  • Compound 12b : Notable effectiveness against E. coli.
    These findings suggest that modifications to the thiazolo[3,2-a]pyrimidine structure can lead to improved antimicrobial agents .

Synthesis and Methodologies

The synthesis of 7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid can be achieved through various methods:

  • One-Pot Reactions : Utilizing a combination of reactants in a single reaction vessel to streamline the synthesis process.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts to minimize waste and enhance yields.

Therapeutic Potential

The compound's structure suggests potential applications in drug development, particularly in designing new therapeutic agents for infectious diseases. Its unique thiazole-pyrimidine core is associated with various biological activities, including:

  • Antiviral
  • Antifungal
  • Anticancer properties

Data Table: Antimicrobial Activity of Derivatives

Compound IDStructure TypeMicroorganism TestedInhibition Zone (mm)Activity Level
9ThiazoloS. aureus20High
12bThiazoloE. coli18Moderate
14cTriazoleC. albicans15Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo[3,2-a]pyrimidine Core

Ethyl Ester Derivatives with Halogenated Phenyl Groups

Compounds such as:

  • 5-(4-Fluorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
  • 5-(2-Fluorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester

differ by halogen substituents (fluoro, chloro) on the phenyl ring at position 3. These derivatives exhibit herbicidal activity against Eleusine indica, with inhibitory effects on germination and root/shoot elongation (Table 1) .

Table 1. Herbicidal Activity of Ethyl Ester Derivatives (500 mg/L)

Compound Substituent Germination Inhibition (%) Root Length Inhibition (%)
a Phenyl 45 ± 3 60 ± 4
b 4-Fluorophenyl 72 ± 5 85 ± 6
d 2-Fluorophenyl 38 ± 2 50 ± 3

The 4-fluorophenyl derivative (b) shows superior activity, suggesting para-substitution enhances bioactivity .

2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

This variant lacks the methylsulfanyl group at position 7 but introduces methyl groups at positions 2 and 3.

7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester

Replacement of methylsulfanyl with a hydroxyl group at position 7 enhances polarity, improving solubility. X-ray diffraction confirms a planar thiazole ring and hydrogen-bonded dimeric structure, critical for crystallographic studies .

Functional Group Modifications

Carboxamide Derivatives

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide replaces the carboxylic acid with a carboxamide group. This modification may enhance metabolic stability and alter binding affinity in biological systems .

Acetylated Derivatives

Acetylation of the methylsulfanyl precursor (e.g., compound 4b) yields 8-acetyl-5-(4-methoxyphenyl)-3,7-diphenyl-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. The acetyl group increases molecular weight and may stabilize the compound against oxidative degradation .

Structural Analogues with Fused Rings

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide incorporate a fused pyrrole ring, expanding the π-conjugated system. These derivatives serve as intermediates for synthesizing polycyclic heterocycles, highlighting the versatility of the thiazolo[3,2-a]pyrimidine scaffold .

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro) at position 5 enhance herbicidal activity, while methylsulfanyl at position 7 may influence redox properties.
  • Functional Group Impact : Carboxamide and acetylated derivatives offer tunable stability and solubility for pharmaceutical applications.
  • Structural Diversity : Fusion with pyrrole or piperidine rings (e.g., compound 9 in ) broadens applications in drug discovery and materials science.

Preparation Methods

Formation of 4-Amino-2-(Methylthio)-N-phenylthiazole-5-carboxamide

The synthesis begins with the Thorpe–Ziegler reaction between 2-cyanoacetamide (5 ) and chloroacetamide (6a ) in acetone/water under basic conditions. Lithium hydroxide (LiOH) proved superior to NaOH or KOH, achieving a 98% yield for intermediate 7a due to enhanced nucleophilic activation. Critical optimization included solvent selection: ethanol reduced yields to 16%, whereas acetone preserved reaction efficiency. Methylation of the thiol group in 7-int II with methyl iodide furnished the methylsulfanyl moiety.

Reaction Conditions :

  • Base : LiOH (0.25 mmol) in acetone/H₂O (2.5:0.5 mL)

  • Temperature : 60°C for 2 h

  • Yield : 98%

Cyclization to Thiazolo[4,5-d]pyrimidin-7(6H)-one

Intermediate 7a underwent cyclization using triethyl orthoformate (TEOF) and camphorsulfonic acid (CSA) in ethanol at 60°C. This step formed the pyrimidinone ring, yielding 8aa with 79% efficiency. Oxidative cyclization with iodine further improved yields to 80% under milder conditions.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.24 (s, 1H), 7.64–7.51 (m, 3H), 2.86 (s, 3H)

  • HRMS : [M + H]⁺ calcd. 276.0260, found 276.0281

Oxidation and Amination

Oxidation of 8aa with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane converted the methylthio group to methylsulfonyl (9aa ), achieving 85% yield. Subsequent nucleophilic substitution with butylamine in the presence of triethylamine yielded the final carboxylic acid derivative 1aaa (60% yield).

One-Pot Multicomponent Condensation Under Ultrasound Irradiation

Solvent- and Catalyst-Free Approach

An improved protocol eliminated traditional catalysts and solvents by employing ultrasound irradiation. Ethyl acetoacetate, substituted benzaldehydes, and 2-aminothiazole condensed directly under probe ultrasonication (40 kHz), forming thiazolo[3,2-a]pyrimidine-6-carboxylates in 85–92% yields within 30 minutes.

Advantages :

  • Reaction Time : 30 min vs. 10 h (conventional heating)

  • Eco-Friendly : No toxic solvents or catalysts required

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclodehydration. Ultrasound cavitation accelerates intermediate formation, reducing energy barriers and side reactions.

Solution-Phase Synthesis via Biginelli-Type Reaction

Traditional Acid-Catalyzed Method

Early routes involved refluxing 3,4-dihydropyrimidine-2-thione with α-haloesters in ethanol catalyzed by sulphamic acid. However, yields were moderate (65–70%) due to incomplete cyclization and byproduct formation.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) in acetic acid enhanced reaction rates, achieving 75% yield but requiring stringent temperature control.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages
Solid-Phase Thorpe–ZieglerLiOH, acetone/H₂O, 60°C98%High purity, scalable
Ultrasound IrradiationSolvent-free, 40 kHz, 30 min85–92%Rapid, eco-friendly
Biginelli ReactionSulphamic acid, ethanol, reflux65–70%Low cost, simple setup

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : NH₂ stretch at 3351 cm⁻¹, amide C=O at 1640 cm⁻¹

  • ¹³C NMR (CDCl₃) : δ 169.67 (C=O), 16.19 (SCH₃)

Purity Assessment

High-resolution mass spectrometry (HRMS) confirmed molecular ion peaks within 0.002 ppm error margins .

Q & A

Q. What are the common synthetic routes for preparing 7-methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives?

A widely used method involves cyclocondensation of substituted 2-aminothiazoles with activated carbonyl compounds. For example, describes the synthesis of a related ethyl ester derivative via refluxing 2-amino-2-thiazoline intermediates with tricarbonylmethane derivatives in acetic acid/acetic anhydride, achieving yields up to 78% after recrystallization . Key steps include:

  • Reaction optimization : Use of sodium acetate as a base to facilitate cyclization.
  • Characterization : Confirmation of spatial structure via single-crystal X-ray diffraction (bond angles and torsion angles are critical for verifying fused-ring conformations) .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard. For instance, reveals that the thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity at the chiral C5 atom. Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice, as shown in Table 1 below :

Interaction Distance (Å) Angle (°)
C7–H7A···O52.64128
C16–H16···O32.71145

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be improved?

Key strategies include:

  • Solvent selection : Ethyl acetate/ethanol (3:2) mixtures enhance recrystallization efficiency, as demonstrated in , yielding high-purity crystals .
  • Catalyst optimization : Substituting sodium acetate with stronger bases (e.g., DBU) may accelerate cyclization (noted in related thiadiazolo-pyrimidine syntheses in ) .
  • Microwave-assisted synthesis : Reduces reaction time from 8–10 hours (traditional reflux) to <2 hours, as reported in analogous heterocyclic systems .

Q. What contradictions exist in reported biological activities of thiazolo[3,2-a]pyrimidine derivatives, and how can they be resolved?

Some studies report potent antimicrobial activity (), while others show limited efficacy. To address this:

  • Standardized assays : Use uniform MIC (Minimum Inhibitory Concentration) protocols across studies.
  • Substituent analysis : Compare activities of derivatives with varying substituents (e.g., 4-chlorophenyl in vs. 2-fluorobenzylidene in ). A meta-analysis of substituent effects is critical .

Q. How do computational methods complement experimental data in studying this compound’s reactivity?

Density Functional Theory (DFT) can predict:

  • Electrophilic sites : Calculated Fukui indices align with X-ray-derived electron density maps (e.g., nucleophilic attack at C6-carboxylic acid group) .
  • Tautomeric stability : ’s X-ray data confirm the keto form predominates over enol tautomers in solid state, validated by computed Gibbs free energy differences (~3 kcal/mol) .

Methodological Challenges

Q. What are the limitations of NMR and IR in characterizing this compound’s derivatives?

  • Signal overlap : In crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons), 2D NMR (COSY, HSQC) is essential, as shown in for resolving thiadiazolo-pyrimidine proton assignments .
  • Sulfur interference : IR absorption bands for C=S (1050–1250 cm⁻¹) may overlap with C–O stretches, necessitating complementary Raman spectroscopy .

Q. How can structural discrepancies between synthetic batches be systematically analyzed?

  • Single-crystal vs. powder XRD : Use Rietveld refinement for polycrystalline samples to detect minor polymorphs (e.g., reports unit cell parameters: a = 10.21 Å, b = 14.35 Å, c = 16.78 Å) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate/solvate forms (e.g., weight loss at 100–150°C correlates with lattice water) .

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